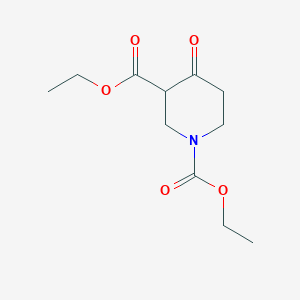

1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

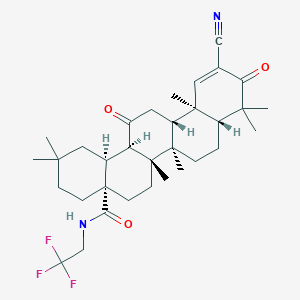

“1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate” is a chemical compound with the CAS Number: 53601-94-8 . It has a molecular weight of 243.26 and its IUPAC name is diethyl 4-oxopiperidine-1,3-dicarboxylate .

Synthesis Analysis

The synthesis of this compound involves a multistep synthetic route . The specific operations include heating with hydrogen chloride in ethanol and water at 83 - 85℃ for 7 hours . After the reaction liquid is cooled, it is extracted three times with dichloromethane . The organic phase is combined and washed to neutral, then dried with anhydrous sodium sulfate . The filtrate is spun dry using a rotary evaporator . The obtained crude product is separated by silica gel column chromatography .Molecular Structure Analysis

The molecular formula of “this compound” is C11H17NO5 . The InChI Code is 1S/C11H17NO5/c1-3-16-10(14)8-7-12(6-5-9(8)13)11(15)17-4-2/h8H,3-7H2,1-2H3 .Chemical Reactions Analysis

This compound is a reactant used in the synthesis of heteroaryl N-sulfonamides .Physical And Chemical Properties Analysis

This compound is a liquid . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Enantioselective Synthesis

One significant application involves the enantioselective synthesis of biologically active compounds. For example, the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, leading to compounds like methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate, utilizes phase-transfer catalysts. This method is highlighted for its moderate enantioselectivity and potential in preparing chiral 3-benzylpiperidine backbones, which are valuable in medicinal chemistry (Wang, Zhao, Xue, & Chen, 2018).

Advanced Material Synthesis

In the field of advanced materials, "1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate" derivatives have been explored for the synthesis of degradable poly(β-amino esters). These materials are synthesized via conjugate addition reactions and have shown promise for biomedical applications due to their hydrolytic degradation properties, yielding biocompatible degradation products (Lynn & Langer, 2000).

Organic Synthesis Methodology

Furthermore, the compound has been used in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For instance, synthesis pathways have been developed for creating 2-oxo-5,6,7,7a-tetrahydrothieno[3,2-c]pyridine, a key intermediate in the production of prasugrel, a platelet inhibitor. This showcases the compound's utility in synthesizing complex molecules of pharmaceutical interest (Zhong Weihui, 2013).

Chemical Reactivity and Stability

Research on the stability and reactivity of related compounds, such as studies on stable free radicals derived from similar piperidine structures, also underscores the broad utility of "this compound" in chemical research. These studies contribute to our understanding of the fundamental chemical properties and reactivity of piperidine derivatives (Toda, Mori, & Murayama, 1972).

Safety and Hazards

Propriétés

IUPAC Name |

diethyl 4-oxopiperidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-3-16-10(14)8-7-12(6-5-9(8)13)11(15)17-4-2/h8H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGHILIGDLQRGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCC1=O)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2572131.png)

![8-Oxa-2-azaspiro[4.5]decane oxalate(2:1)](/img/structure/B2572134.png)

![benzenamine, 4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-](/img/structure/B2572139.png)

![1-[(4-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2572141.png)

![N-(3-methanesulfonamidophenyl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide](/img/structure/B2572143.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethanone](/img/structure/B2572144.png)

![N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2572154.png)